molecular formula C15H19NO4 B8425320 1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid

Cat. No.: B8425320
M. Wt: 277.31 g/mol
InChI Key: YVKJHIKLYWBZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a methyl group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amine group of 4-methylpiperidine with a benzyloxycarbonyl group, followed by carboxylation at the 3-position. The reaction conditions typically involve the use of protecting agents such as benzyl chloroformate and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, temperature control, and purification methods are crucial factors in optimizing the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Reagents like trifluoroacetic acid or hydrochloric acid can facilitate the removal of the benzyloxycarbonyl group.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amines or other substituted derivatives.

Scientific Research Applications

1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group serves as a protecting group for the amine, allowing selective reactions at other positions. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

  • 1-(Benzyloxycarbonyl)-piperidine-3-carboxylic acid
  • 4-Methylpiperidine-3-carboxylic acid
  • 1-(Benzyloxycarbonyl)-4-methylpiperidine

Uniqueness: 1-[(benzyloxy)carbonyl]-4-methylpiperidine-3-carboxylic acid is unique due to the presence of both the benzyloxycarbonyl protecting group and the carboxylic acid group on the piperidine ring. This combination allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

4-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-11-7-8-16(9-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18)

InChI Key

YVKJHIKLYWBZCV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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